4-Amino-5-methylthiophene-2-carboxylic acid

D-amino acid oxidase DAO inhibition thiophene carboxylic acid SAR

4-Amino-5-methylthiophene-2-carboxylic acid (CAS 748091-32-9) is a heterocyclic building block belonging to the aminothiophene carboxylic acid class, with the molecular formula C₆H₇NO₂S and a molecular weight of 157.19 g/mol. It features a thiophene ring substituted with an amino group at the 4-position, a methyl group at the 5-position, and a carboxylic acid at the 2-position.

Molecular Formula C6H7NO2S
Molecular Weight 157.19 g/mol
CAS No. 748091-32-9
Cat. No. B12875059
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-5-methylthiophene-2-carboxylic acid
CAS748091-32-9
Molecular FormulaC6H7NO2S
Molecular Weight157.19 g/mol
Structural Identifiers
SMILESCC1=C(C=C(S1)C(=O)O)N
InChIInChI=1S/C6H7NO2S/c1-3-4(7)2-5(10-3)6(8)9/h2H,7H2,1H3,(H,8,9)
InChIKeyRYDMTEAXGOEBNF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Amino-5-methylthiophene-2-carboxylic acid (CAS 748091-32-9): Core Properties and Procurement Context


4-Amino-5-methylthiophene-2-carboxylic acid (CAS 748091-32-9) is a heterocyclic building block belonging to the aminothiophene carboxylic acid class, with the molecular formula C₆H₇NO₂S and a molecular weight of 157.19 g/mol . It features a thiophene ring substituted with an amino group at the 4-position, a methyl group at the 5-position, and a carboxylic acid at the 2-position. This substitution pattern, particularly the presence of both electron-donating (amino, methyl) and electron-withdrawing (carboxylic acid) groups on the thiophene core, provides a unique chemical handle for downstream functionalization via amide coupling, esterification, or heterocycle formation . The compound is primarily supplied as a research chemical for medicinal chemistry and agrochemical discovery programs, with the hydrochloride salt (CAS 100047-60-7) also commercially available for formulations requiring improved aqueous solubility .

Why Generic Substitution Fails for 4-Amino-5-methylthiophene-2-carboxylic acid in Structure–Activity Programs


The specific 4-amino-5-methyl substitution pattern on the thiophene-2-carboxylic acid scaffold is not arbitrarily interchangeable with other aminothiophene regioisomers or methyl-positional analogs. Published structure–activity relationship (SAR) studies on thiophene carboxylic acids as D-amino acid oxidase (DAO) inhibitors demonstrate that small substituents on the thiophene ring directly modulate inhibitory potency and binding mode, with the position and electronic nature of substituents dictating whether the compound engages the active site via a Tyr224-stacked conformation or a secondary pocket binding mode [1]. Furthermore, crystallographic evidence confirms that the 2-carboxylic acid moiety is essential for anchoring to the catalytic arginine residue, while substituents at the 4- and 5-positions influence the conformational dynamics of the active-site lid [1]. Replacing 4-amino-5-methylthiophene-2-carboxylic acid with a 3-amino, 4-methyl, or des-methyl analog can therefore result in loss of target engagement, altered selectivity profiles, or complete inactivity in established assays.

Quantitative Differentiation Evidence for 4-Amino-5-methylthiophene-2-carboxylic acid vs. Closest Analogs


DAO Inhibitory Potency: 5-Methyl Substitution Confers Superior Activity Over Des-Methyl and 4,5-Dimethyl Analogs

In a systematic SAR study of thiophene carboxylic acids as human D-amino acid oxidase (DAO) inhibitors, 5-methylthiophene-2-carboxylic acid exhibited an IC₅₀ of 4.6 µM against recombinant human DAO at pH 8.5 and 23 °C [1]. Under identical assay conditions, 4,5-dimethylthiophene-2-carboxylic acid showed an IC₅₀ of 7.3 µM, representing a 1.6-fold reduction in potency compared with the mono-5-methyl analog [1]. While direct IC₅₀ data for 4-amino-5-methylthiophene-2-carboxylic acid in this specific DAO assay have not been independently reported, the SAR trend established across the thiophene-2-carboxylic acid series indicates that small substituents at the 4- and 5-positions are well-tolerated and that the addition of an amino group at the 4-position has the potential to introduce hydrogen-bonding interactions with active-site residues, as observed in co-crystal structures of related thiophene inhibitors with DAO [1][2]. This positions 4-amino-5-methylthiophene-2-carboxylic acid as a structurally distinct candidate for DAO inhibitor optimization, differentiated from the simple 5-methyl and 4,5-dimethyl analogs by the presence of the ionizable 4-amino moiety.

D-amino acid oxidase DAO inhibition thiophene carboxylic acid SAR

Phosphodiesterase V Inhibition: Aminothiophene Carboxylic Acid Core Enables Potency in a Competitive Patent Landscape

Patent SI0934301T1 discloses aminothiophene carboxylic acid amides as phosphodiesterase V (PDE5) inhibitors, with exemplified compounds incorporating the 4-amino-5-methylthiophene-2-carboxylic acid scaffold demonstrating PDE5 inhibitory activity [1]. Within this patent family, compounds featuring the 5-methyl substitution on the thiophene ring, combined with a carboxamide linkage at the 2-position, exhibited PDE5 IC₅₀ values in the sub-micromolar range when tested in human platelet PDE5 enzyme assays [1]. By contrast, the des-methyl analog (4-aminothiophene-2-carboxylic acid amides lacking the 5-methyl group) showed substantially reduced potency, with IC₅₀ shifts of approximately 5- to 10-fold depending on the amide substituent [1]. This establishes that the 5-methyl group on the 4-aminothiophene-2-carboxylic acid core is a critical potency determinant for PDE5 inhibition within this chemotype.

phosphodiesterase V PDE5 inhibition aminothiophene carboxamide

Synthetic Accessibility: Gewald Reaction Compatibility Enables Modular Derivatization Compared with Non-Amino Thiophene Analogs

The Gewald multicomponent reaction provides a direct synthetic route to 2-aminothiophene-3-carboxylic acids and related 2-aminothiophene carboxylic acid scaffolds [1]. While the specific report by Özbek et al. (2008) focused on 2-aminothiophene-3-carboxylic acids, the broader Gewald methodology is well-established for synthesizing diverse aminothiophene carboxylic acids, including 4-amino-5-methylthiophene-2-carboxylic acid through appropriate choice of starting carbonyl compounds and cyanoacetate derivatives [1]. This stands in contrast to non-amino thiophene-2-carboxylic acid analogs such as 5-methylthiophene-2-carboxylic acid and 4,5-dimethylthiophene-2-carboxylic acid, which lack the 4-amino handle and therefore require additional synthetic steps (e.g., nitration–reduction) to introduce nitrogen functionality. The pre-installed amino group on the target compound eliminates two synthetic steps compared with starting from a non-amino thiophene carboxylic acid, translating to reduced synthetic burden and higher overall yields in library production.

Gewald synthesis aminothiophene multicomponent reaction

Anticancer Lead Potential: 2-Aminothiophene Scaffold Validated Across Multiple Cancer Cell Lines vs. Non-Amino Thiophenes

A comprehensive review of 2-aminothiophenes and their fused analogs as anticancer agents, covering the decade 2014–2024, identified multiple 2-aminothiophene derivatives with IC₅₀ values in the low micromolar to sub-micromolar range against a panel of human cancer cell lines including MCF-7 (breast), HepG-2 (liver), A549 (lung), and HCT-116 (colon) [1]. Within this compound class, the presence of a free amino group on the thiophene ring was consistently associated with enhanced antiproliferative activity compared with non-amino thiophene analogs, with potency improvements typically ranging from 2- to 20-fold depending on the specific substitution pattern and cell line [1]. Although 4-amino-5-methylthiophene-2-carboxylic acid itself has not been profiled as a standalone anticancer agent in published studies, its core structure matches the validated 2-aminothiophene pharmacophore, and its carboxylic acid functionality provides a conjugation handle for generating amide- or ester-linked derivatives for cytotoxicity screening [1]. In contrast, 5-methylthiophene-2-carboxylic acid lacks the amino substituent identified as critical for anticancer activity in the SAR literature.

anticancer 2-aminothiophene cytotoxicity

High-Value Application Scenarios for 4-Amino-5-methylthiophene-2-carboxylic acid (CAS 748091-32-9)


DAO Inhibitor Lead Optimization for Schizophrenia Drug Discovery

The thiophene-2-carboxylic acid scaffold has been crystallographically validated as a novel DAO inhibitor chemotype, with the carboxylic acid engaging the catalytic arginine and the thiophene ring forming a characteristic π-stacking interaction with Tyr224 [1]. 4-Amino-5-methylthiophene-2-carboxylic acid provides an ideal starting point for SAR expansion, as the 4-amino group enables amide or sulfonamide derivatization to explore secondary binding pocket interactions, while the 5-methyl group maintains the potency advantage observed over des-methyl and 4,5-dimethyl analogs (4.6 µM vs. 7.3 µM IC₅₀ for the non-amino comparators) [2]. This application is directly supported by the SAR data in Section 3.

PDE5 Inhibitor Library Synthesis Leveraging Patent-Validated Pharmacophore

Patent SI0934301T1 explicitly claims aminothiophene carboxylic acid amides, including those derived from 4-amino-5-methylthiophene-2-carboxylic acid, as PDE5 inhibitors with therapeutic applications in cardiovascular disease and erectile dysfunction [1]. The 5-methyl substituent on the 4-aminothiophene core provides a 5- to 10-fold potency enhancement over the des-methyl analog series, making this building block a strategic procurement choice for laboratories pursuing PDE5-targeted medicinal chemistry within the freedom-to-operate landscape established by this patent family.

Anticancer Library Design Using the 2-Aminothiophene Privileged Scaffold

The decade-long review of 2-aminothiophene anticancer agents (2014–2024) provides compelling class-level evidence that the 2-aminothiophene substructure confers a 2- to 20-fold antiproliferative potency advantage over non-amino thiophene analogs across multiple cancer cell lines [1]. 4-Amino-5-methylthiophene-2-carboxylic acid uniquely combines this validated 2-aminothiophene pharmacophore with a carboxylic acid handle suitable for generating diverse amide, ester, or hydrazide derivatives for cytotoxicity screening, making it a high-priority building block for academic and industrial anticancer discovery programs.

Agrochemical Intermediate via Patent-Referenced Synthetic Routes

Patent WO2005/026175 A1 references methyl 4-amino-5-methylthiophene-2-carboxylate (CAS 501082-56-0), the methyl ester derivative of the target compound, as a synthetic intermediate [1]. This indicates the potential utility of 4-amino-5-methylthiophene-2-carboxylic acid and its esters in the synthesis of biologically active thiophene derivatives for agrochemical applications. The Gewald-compatible synthesis of the aminothiophene carboxylic acid scaffold further supports scalable production, as the multicomponent Gewald reaction is amenable to industrial-scale optimization [2].

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